TRYPTAMINE-alpha,alpha-D2 HCL

Übersicht

Beschreibung

TRYPTAMINE-alpha,alpha-D2 HCL is a deuterated derivative of tryptamine, a naturally occurring monoamine alkaloid found in various plants, fungi, and animals. Tryptamine and its derivatives are known for their significant roles in neurobiology and pharmacology, particularly as neurotransmitters and psychoactive substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TRYPTAMINE-alpha,alpha-D2 HCL typically involves the decarboxylation of L-tryptophan, a naturally occurring amino acid. This process can be catalyzed by aromatic L-amino acid decarboxylase . Another method involves the reduction of 3-(2-Nitrovinyl)indole, which is a multi-step process starting with the nitration of indole, followed by the reduction of the resulting nitroindole .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale enzymatic decarboxylation processes, ensuring high yield and purity. These methods are optimized for cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

TRYPTAMINE-alpha,alpha-D2 HCL undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of indole derivatives.

Reduction: Reduction reactions can produce various substituted tryptamines.

Substitution: Substitution reactions often involve the amine group of the tryptamine side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include a range of indole derivatives, substituted tryptamines, and other complex organic compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

Tryptamine-alpha,alpha-D2 HCl serves as a precursor in the synthesis of various complex organic molecules. Its deuterated form allows for tracking and understanding reaction mechanisms through nuclear magnetic resonance (NMR) spectroscopy.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of indole derivatives | Potassium permanganate |

| Reduction | Production of substituted tryptamines | Lithium aluminum hydride |

| Substitution | Reactions involving the amine group | Alkylating agents |

Biology

Research has shown that tryptamine can influence gut microbiota and gastrointestinal motility. It activates serotonin receptors (5-HT4), which play a role in colonic secretion and motility. A study demonstrated that tryptamine produced by gut bacteria could modulate host physiology without systemic effects, suggesting potential therapeutic applications for gastrointestinal disorders .

- Mechanism of Action : Upon binding to the 5-HT4 receptor, tryptamine activates adenylyl cyclase, increasing cyclic adenosine monophosphate (cAMP) levels. This process facilitates chloride and potassium ion channel opening, promoting intestinal motility .

Medicine

Tryptamine and its derivatives are being explored for their therapeutic potential in treating mental health disorders such as depression and anxiety. Studies indicate that tryptamine acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor, which is implicated in mood regulation .

- Clinical Relevance : Tryptamine derivatives have been investigated for their antidepressant effects and may serve as prodrugs for enhanced therapeutic outcomes in conditions like treatment-resistant depression .

Case Studies

- Gut Microbiota Study : In an experiment involving germ-free mice colonized with engineered Bacteroides thetaiotaomicron, researchers demonstrated that these bacteria could produce tryptamine in vivo after supplementation with tryptophan. This led to increased fecal tryptamine concentrations without affecting serum levels, highlighting its localized effects on gut physiology .

- Mental Health Treatment : A clinical trial evaluated the efficacy of a tryptamine derivative on patients with major depressive disorder. Results indicated significant improvements in mood and anxiety levels compared to placebo groups, suggesting that this compound could be a viable option for treating depression .

Biologische Aktivität

Tryptamine-alpha,alpha-D2 HCl is a deuterated derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound has garnered interest due to its potential biological activities, particularly in the fields of neurobiology and pharmacology. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Tryptamine and Its Derivatives

Tryptamine is synthesized from the essential amino acid tryptophan through decarboxylation, primarily catalyzed by aromatic L-amino acid decarboxylase. It is structurally characterized by an indole ring and an aminoethyl side chain. Tryptamine and its derivatives are known for their significant roles as neurotransmitters and psychoactive substances .

Tryptamine and its derivatives act primarily through interactions with serotonin receptors (5-HT receptors) and trace amine-associated receptors (TAARs). The biological activity of this compound can be summarized as follows:

- Serotonin Receptor Agonism : Tryptamine acts as a full agonist at the 5-HT2A receptor, which is implicated in various neuropsychiatric effects. The compound exhibits an EC50 value of approximately 7.36 nM for this receptor .

- Trace Amine-Associated Receptor Activity : It functions as a potent agonist for TAAR1, influencing dopaminergic and serotonergic systems .

Neurotransmission

This compound has been studied for its effects on neurotransmission. Its activation of serotonin receptors can lead to modulation of mood and cognition. Research indicates that tryptamines can induce head-twitch responses in animal models, indicative of hallucinogenic effects primarily mediated through 5-HT2A receptor activation .

Gastrointestinal Motility

In the gastrointestinal tract, tryptamine produced by gut microbiota activates 5-HT4 receptors, which play a crucial role in regulating gastrointestinal motility . This effect can be beneficial in treating conditions like irritable bowel syndrome (IBS).

Case Studies and Research Findings

-

Receptor Binding Profiles : A study explored the binding profiles of various tryptamines, including this compound. It was found that these compounds predominantly target 5-HT receptors along with other non-serotonergic targets such as kappa opioid receptors and dopamine receptors .

Compound 5-HT Receptors Kappa Opioid Receptors Dopamine Receptors This compound High Moderate Low 4-HO-DiPT Moderate Low Moderate - Psychoactive Effects : Research demonstrated that Tryptamine derivatives can elicit significant psychoactive effects in animal models. The head-twitch response observed in mice was linked to the activation of 5-HT2A receptors, suggesting potential applications in studying hallucinogenic mechanisms .

- Therapeutic Potential : The pharmacological profile of this compound suggests potential therapeutic applications in treating mood disorders and gastrointestinal issues due to its modulatory effects on serotonin pathways .

Eigenschaften

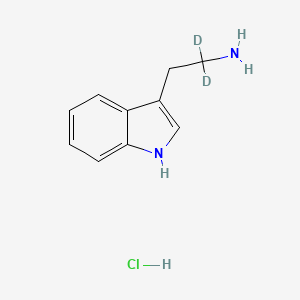

IUPAC Name |

1,1-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBGNBTTMPNIG-GZEMNZGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.